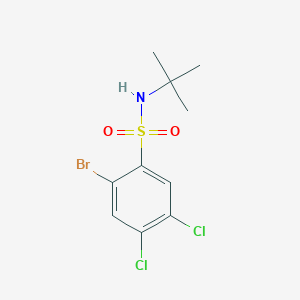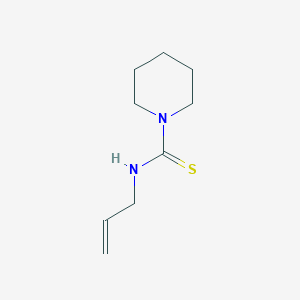![molecular formula C15H14N4O B7457344 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide, also known as JAK inhibitor, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways.
作用機序
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide binds to the ATP-binding site of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, preventing their activation and subsequent phosphorylation of downstream signaling molecules, such as STAT proteins. This leads to a reduction in cytokine production and signaling, resulting in a decrease in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models of autoimmune disorders, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential anti-cancer effects, as N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes are often dysregulated in cancer cells. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been shown to have beneficial effects in models of ischemia-reperfusion injury and neuroinflammation.
実験室実験の利点と制限
One of the main advantages of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide is its specificity for N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, which allows for targeted modulation of cytokine signaling pathways. It has also been shown to have good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, one limitation of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide is its potential for off-target effects, as N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes have diverse functions in various cell types and tissues.
将来の方向性
Future research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide could focus on its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. It could also investigate its potential for combination therapy with other drugs, such as immune checkpoint inhibitors or chemotherapeutic agents. In addition, further studies could explore the potential for N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide inhibitors to modulate the gut microbiome and its role in various diseases. Finally, the development of more selective N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide inhibitors could improve the safety and efficacy of this class of drugs.
合成法
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide involves several steps, including the reaction of 2-aminopyridine with ethyl acetoacetate, followed by the reaction of the resulting compound with 2-bromoacetophenone. The final step involves the reaction of the intermediate product with 2,3-dimethylpyrazine. The yield of the compound is typically around 50%, and the purity can be improved through recrystallization.
科学的研究の応用
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. It is a potent inhibitor of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, which are involved in the regulation of immune responses, cell growth, and differentiation. By inhibiting N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide can modulate cytokine signaling pathways, leading to a reduction in inflammation and immune responses.
特性
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-13-8-12(9-16-14(13)19(2)18-10)17-15(20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKHXOUVCHHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)


![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)